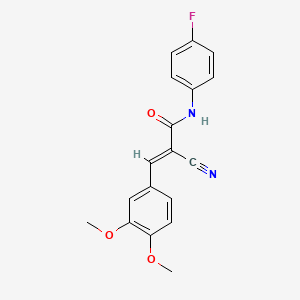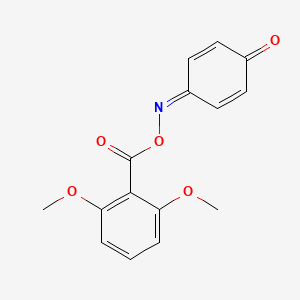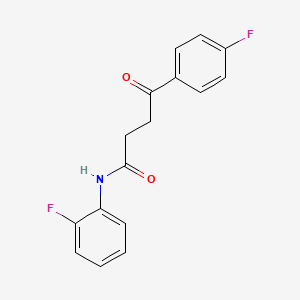
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide, also known as CDDO-F4, is a synthetic compound that has shown promising results in scientific research. This compound has been studied extensively due to its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases.
科学的研究の応用
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation.
作用機序
The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is complex and involves multiple pathways. This compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant genes and the reduction of oxidative stress. This compound also inhibits the NF-kB pathway, which is involved in inflammation. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activity of inflammatory enzymes. In neurodegenerative diseases, this compound protects neurons from oxidative stress and reduces inflammation.
実験室実験の利点と制限
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is complex, which can make it difficult to study.
将来の方向性
There are several future directions for the study of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide. One direction is to study its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various pathways.
合成法
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 4-fluoroaniline. The final step involves the reaction of the intermediate with acryloyl chloride to obtain this compound.
特性
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-3-12(10-17(16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIJSLZYKDOICR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)

![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)



![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

